
5-Chloro-3-phenylisoxazole
Overview
Description
5-Chloro-3-phenylisoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes this compound a unique and valuable compound in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
Isoxazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways, influencing numerous downstream effects .
Pharmacokinetics
It is suggested to have high gi absorption and is considered bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, which can lead to diverse cellular effects .
Biochemical Analysis
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the isoxazole compound.
Molecular Mechanism
It is known that isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-3-phenylisoxazole typically involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base such as triethylamine . Another method involves the reaction of 1,1-dichlorocyclopropane with nitrosylsulfuric acid in nitromethane at 70-75°C for 3-4 hours . The resulting mixture is then purified by column chromatography or recrystallization from ethanol .
Industrial Production Methods:
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and efficiency. This method involves the oximation, chlorination, and cycloaddition steps in a continuous flow mode, which allows for high-yielding and efficient production .
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
Chemistry:
5-Chloro-3-phenylisoxazole is used as a versatile starting material for the synthesis of various heterocyclic compounds. It is employed in the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids .
Biology and Medicine:
The compound exhibits significant biological activities, including antibacterial and antifungal properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections .
Industry:
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with liquid crystalline properties .
Comparison with Similar Compounds
3-Phenylisoxazole: Lacks the chlorine atom at the 5-position.
5-Bromo-3-phenylisoxazole: Contains a bromine atom instead of chlorine at the 5-position.
5-Fluoro-3-phenylisoxazole: Contains a fluorine atom instead of chlorine at the 5-position
Uniqueness:
5-Chloro-3-phenylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potency as an antibacterial and antifungal agent .
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVZAEKGUQQYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315671 | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-89-6 | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
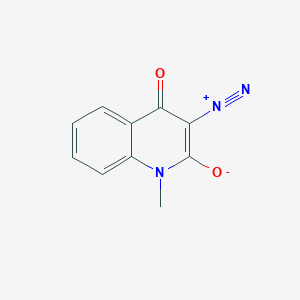



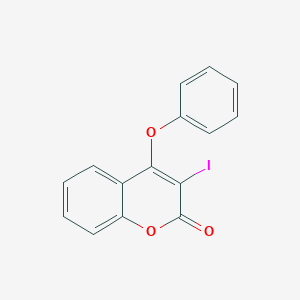
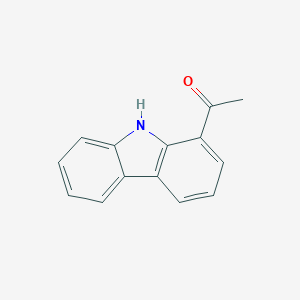
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)

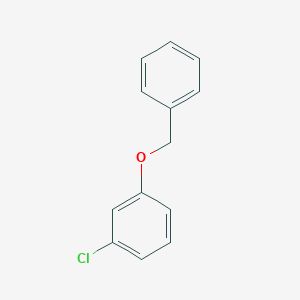

![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
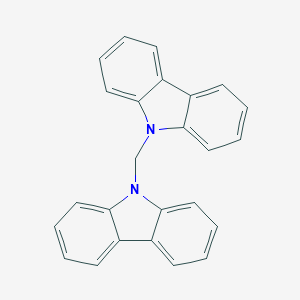

![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
